8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
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Overview
Description
8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzofuran moiety fused with a dioxolochromenone structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of benzofuran derivatives with appropriate dioxolochromenone precursors. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques such as chromatography to isolate the target compound efficiently .
Chemical Reactions Analysis
Types of Reactions
8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential cytotoxic activity, making it a candidate for anticancer research.
Mechanism of Action
The mechanism of action of 8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran moiety and exhibit similar biological activities.
Dioxolochromenone derivatives: These compounds have a similar core structure and are used in similar applications.
Uniqueness
8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is unique due to its combined benzofuran and dioxolochromenone structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research fields .
Properties
IUPAC Name |
8-(1-benzofuran-2-yl)-[1,3]dioxolo[4,5-g]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O5/c19-18-7-12(14-5-10-3-1-2-4-13(10)22-14)11-6-16-17(21-9-20-16)8-15(11)23-18/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRIROFPCJRITG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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